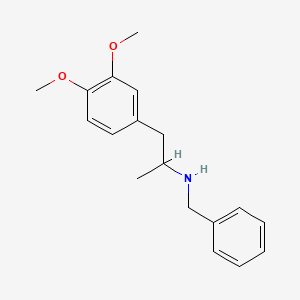

n-benzyl-3,4-dimethoxyamphetamine

Description

Contextualization within Amphetamine Derivative Research

N-benzyl-3,4-dimethoxyamphetamine belongs to the broad class of substituted amphetamine derivatives. This class of compounds is characterized by a core amphetamine structure that has been modified by the addition of various functional groups. Researchers have synthesized a vast array of these derivatives to explore structure-activity relationships, seeking to understand how modifications to the molecular structure influence their chemical and biological properties. The study of compounds like this compound contributes to a deeper understanding of the steric and electronic requirements for interaction with biological systems.

Rationale for Scholarly Inquiry into this compound

The primary driver for scholarly inquiry into this compound is its utility as an analytical reference standard. caymanchem.com Forensic and research laboratories require well-characterized reference materials to accurately identify unknown substances seized in illicit drug markets or to calibrate analytical instrumentation. The synthesis and characterization of such standards are crucial for maintaining the accuracy and reliability of forensic testing.

Overview of Academic Research Domains for this compound

Academic research concerning this compound is predominantly concentrated in the fields of analytical and forensic chemistry. Studies focus on the development of robust analytical methods for its detection and differentiation from structurally similar compounds. This includes the use of techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. dea.gov

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-14(19-13-15-7-5-4-6-8-15)11-16-9-10-17(20-2)18(12-16)21-3/h4-10,12,14,19H,11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUSPXMHTMBJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342209 | |

| Record name | N-Benzyl-3,4-dimethoxyamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58379-94-5 | |

| Record name | N-Benzyl-3,4-dimethoxyamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058379945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-3,4-dimethoxyamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYL-3,4-DIMETHOXYAMPHETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59FC462QLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

N-benzyl-3,4-dimethoxyamphetamine is a substituted phenethylamine (B48288) and a derivative of 3,4-dimethoxyamphetamine (3,4-DMA). The addition of a benzyl (B1604629) group to the amine of 3,4-DMA results in the formation of this compound. It is typically available for research purposes as a hydrochloride salt, which is a white powder. dea.gov

| Property | Value | Source |

| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine | ncats.io |

| Molecular Formula | C18H23NO2 | nih.gov |

| Molecular Weight | 285.38 g/mol | nih.gov |

| CAS Number | 2980-07-6 (for the hydrochloride salt) | caymanchem.com |

Solubility of the Hydrochloride Salt:

| Solvent | Solubility | Source |

| DMF | 30 mg/ml | caymanchem.com |

| DMSO | 30 mg/ml | caymanchem.com |

| Ethanol | 10 mg/ml | caymanchem.com |

| PBS (pH 7.2) | 10 mg/ml | caymanchem.com |

Synthesis and Manufacturing

The synthesis of N-benzyl-3,4-dimethoxyamphetamine is not widely detailed in the academic literature, as it is primarily produced as a reference standard. However, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as 3,4-methylenedioxy-N-benzylamphetamine (MDBZ). wikipedia.org This process, known as reductive amination, would likely involve the reaction of 3,4-dimethoxyphenylacetone (B57033) with benzylamine (B48309) in the presence of a reducing agent like sodium cyanoborohydride. The pH of the reaction would be maintained at approximately 6 to facilitate the formation of the imine intermediate, which is then reduced to the secondary amine. The final product would be isolated and purified as the hydrochloride salt.

Pharmacological Profile

There is a notable lack of published pharmacological data specifically for N-benzyl-3,4-dimethoxyamphetamine. Its primary role as an analytical reference standard means that its biological activity has not been a major focus of academic research. caymanchem.com

To provide some context, the parent compound, 3,4-dimethoxyamphetamine (3,4-DMA), has been reported to have a low affinity for the serotonin (B10506) 5-HT2A receptor. nih.gov Generally, N-benzylation of phenethylamines can have varied effects on their pharmacological profile, in some cases increasing affinity for certain serotonin receptors. nih.gov However, without direct experimental data for this compound, any discussion of its potential pharmacological effects remains speculative and is based on extrapolation from related compounds. Rodent studies on 3,4-DMA have indicated a lack of psychostimulant effects. wikipedia.org

Metabolic Pathway Elucidation of N Benzyl 3,4 Dimethoxyamphetamine

In Vitro Metabolic Stability Assessment

Identification of Principal Metabolic Transformations

Based on the metabolism of analogous compounds, the principal metabolic transformations of N-benzyl-3,4-dimethoxyamphetamine are predicted to involve N-debenzylation, O-demethylation, aromatic hydroxylation, and oxidative deamination.

N-Debenzylation: The removal of the N-benzyl group is a common metabolic pathway for N-substituted amphetamines. caymanchem.comnewhaven.edu This biotransformation would yield 3,4-dimethoxyamphetamine (3,4-DMA) as a major metabolite. The benzyl (B1604629) moiety would be further metabolized to benzaldehyde (B42025) and subsequently to benzoic acid. ku.edunih.gov

O-Demethylation: The two methoxy (B1213986) groups on the phenyl ring are susceptible to O-demethylation, a reaction also catalyzed by CYP enzymes. This would result in the formation of hydroxy-methoxy-amphetamine derivatives.

Aromatic Hydroxylation: Hydroxylation of the phenyl ring is another expected metabolic route. caymanchem.com This can occur on either the dimethoxyphenyl ring or the benzyl ring (before or after N-debenzylation).

Oxidative Deamination: This is a common metabolic pathway for amphetamines, leading to the formation of a ketone metabolite, 1-(3,4-dimethoxyphenyl)propan-2-one. caymanchem.comnih.gov

The following table outlines the expected principal metabolic transformations:

| Transformation | Description | Anticipated Product(s) |

| N-Debenzylation | Cleavage of the bond between the nitrogen and the benzyl group. | 3,4-dimethoxyamphetamine, Benzaldehyde |

| O-Demethylation | Removal of a methyl group from one or both of the methoxy groups. | 3-hydroxy-4-methoxyamphetamine, 4-hydroxy-3-methoxyamphetamine |

| Aromatic Hydroxylation | Addition of a hydroxyl group to one of the aromatic rings. | Hydroxylated derivatives of the parent compound or its metabolites. |

| Oxidative Deamination | Removal of the amino group, leading to the formation of a ketone. | 1-(3,4-dimethoxyphenyl)propan-2-one |

Characterization of Enzyme Systems Involved in this compound Metabolism

The metabolism of amphetamines is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. caymanchem.comwikipedia.org While specific enzymes for this compound have not been identified, the metabolism of structurally similar compounds points towards the involvement of several key isoforms.

CYP2D6: This enzyme is known to be heavily involved in the metabolism of many amphetamine derivatives, particularly in aromatic hydroxylation and O-demethylation. caymanchem.comresearchgate.net

CYP3A4: Another major CYP isoform that contributes to the metabolism of a wide range of drugs, including amphetamines. caymanchem.com

CYP1A2 and CYP2B6: These enzymes have also been implicated in the metabolism of certain amphetamines. caymanchem.com

The table below summarizes the likely enzyme systems involved:

| Enzyme Family | Specific Isoform (Predicted) | Role in Metabolism (Predicted) |

| Cytochrome P450 | CYP2D6 | Aromatic hydroxylation, O-demethylation |

| Cytochrome P450 | CYP3A4 | N-Debenzylation, Oxidative deamination |

| Cytochrome P450 | CYP1A2, CYP2B6 | Contribution to overall metabolism |

Metabolite Identification and Structural Characterization

The structural characterization of this compound metabolites would rely on analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Based on the predicted metabolic pathways, a number of metabolites can be anticipated.

The primary metabolite is expected to be 3,4-dimethoxyamphetamine (3,4-DMA) , resulting from N-debenzylation. Further metabolism of 3,4-DMA would lead to O-demethylated and hydroxylated products. The benzyl group would be metabolized to benzaldehyde and benzoic acid . nih.govnih.gov

The following table lists the potential metabolites and their precursors:

| Metabolite Name | Chemical Structure | Precursor | Metabolic Reaction |

| 3,4-dimethoxyamphetamine (3,4-DMA) | C11H17NO2 | This compound | N-Debenzylation |

| 3-hydroxy-4-methoxyamphetamine | C10H15NO2 | 3,4-dimethoxyamphetamine | O-Demethylation |

| 4-hydroxy-3-methoxyamphetamine | C10H15NO2 | 3,4-dimethoxyamphetamine | O-Demethylation |

| 1-(3,4-dimethoxyphenyl)propan-2-one | C11H14O3 | This compound or 3,4-DMA | Oxidative Deamination |

| Benzaldehyde | C7H6O | This compound | N-Debenzylation |

| Benzoic Acid | C7H6O2 | Benzaldehyde | Oxidation |

It is important to note that without direct experimental data, this metabolic profile remains predictive. In vivo and in vitro studies using human liver microsomes and other enzyme systems would be necessary to definitively elucidate the metabolic pathway of this compound.

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS)

Chromatographic methods are fundamental for separating this compound from complex mixtures and for its quantification. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques widely utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The separation of the compound is achieved on a capillary column, such as an HP-5MS, based on its boiling point and interaction with the stationary phase. swgdrug.org The retention time, the time it takes for the compound to travel through the column, is a key characteristic for its identification. For this compound, a retention time of 13.07 minutes has been reported under specific GC conditions. swgdrug.org

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. swgdrug.orgnih.gov This fragmentation pattern allows for the unequivocal identification of the compound. For this compound, the mass spectrum provides characteristic fragments that confirm its molecular structure. swgdrug.org Derivatization, such as acylation, can be employed to improve the chromatographic properties and enhance the specificity of mass spectral fragmentation for related amphetamine compounds. nih.gov

| Parameter | Value |

|---|---|

| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 μm |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 280°C |

| Injection Parameters | Split Ratio = 25:1, 1 μL injected |

| MS Scan Range | 30-550 amu |

| Retention Time | 13.07 min |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS offers a complementary approach, particularly for compounds that are not easily volatilized or are thermally labile. In recent studies, nano-liquid chromatography coupled to high-resolution tandem mass spectrometry (nanoLC-HRMS/MS) has proven to be a powerful tool for identifying metabolites of related compounds, demonstrating the high sensitivity and specificity of modern LC-MS techniques. nih.gov For instance, the analysis of N-(ortho-methoxybenzyl)-3,4-dimethoxyamphetamine, a closely related analogue, successfully identified numerous metabolites in rat urine and human liver S9 fraction incubations. nih.gov This highlights the potential of LC-MS for studying the metabolic fate of this compound in biological systems.

Furthermore, LC coupled with a time-of-flight (TOF) mass spectrometer offers high mass accuracy, enabling the precise determination of the elemental composition of the analyte and its fragments. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, provide even greater structural information and are crucial for distinguishing between isomers and identifying unknown compounds. nih.govnih.gov

Spectroscopic Methods for Identification and Purity Assessment (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques provide detailed information about the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the chemical environment of each atom in the molecule. researchgate.net For this compound hydrochloride, ¹H NMR spectra are typically recorded on a 400 MHz instrument using a solvent like deuterium (B1214612) oxide (D₂O). swgdrug.org The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum allow for the assignment of each proton to its specific position within the molecular structure. swgdrug.orgresearchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further aid in confirming the connectivity of atoms within the molecule. researchgate.net

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. An IR spectrum of this compound would show characteristic peaks for the aromatic rings, the secondary amine, and the ether linkages of the methoxy groups. researchgate.net This technique is often used as a quick and reliable method for compound verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound hydrochloride, a maximum absorbance (λmax) is observed at 231 nm. caymanchem.com The parent compound, 3,4-dimethoxyamphetamine, shows absorption maxima at 231 nm and 281 nm. caymanchem.com This information can be useful for quantitative analysis using a UV-Vis spectrophotometer and for confirming the presence of the chromophoric parts of the molecule.

Development and Validation of Bioanalytical Assays for In Vitro Matrices

The analysis of this compound in biological matrices, such as plasma, serum, or urine, is essential for in vitro research, including metabolic stability and drug-drug interaction studies. ijsat.orgresearchgate.net The development and validation of bioanalytical methods are critical to ensure the reliability and accuracy of the data obtained from these experiments. researchgate.netiajps.com

The process begins with developing a robust sample preparation technique to extract the analyte from the complex biological matrix. researchgate.net This is often followed by analysis using a highly sensitive and selective technique like LC-MS/MS. ijsat.org

Validation of the bioanalytical method involves a series of experiments to demonstrate that the assay is suitable for its intended purpose. researchgate.net Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. ijsat.orgresearchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. ijsat.org

Sensitivity: The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantitation, LOQ). core.ac.uk

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net

For phenethylamine-type compounds, validated HPLC methods have been successfully developed and applied for their analysis in various matrices. nih.gov

Reference Standard Characterization and Certification

The availability of a well-characterized and certified analytical reference standard is a prerequisite for any quantitative analysis. caymanchem.com Reference standards of this compound are used to confirm the identity of the compound in unknown samples and to create calibration curves for accurate quantification.

The characterization of a reference standard involves a comprehensive analysis using a battery of analytical techniques to confirm its identity, purity, and concentration. swgdrug.org These techniques typically include:

Chromatographic methods (GC-MS, LC-MS) to determine purity and identify any impurities. swgdrug.org

Spectroscopic methods (NMR, IR, UV-Vis) to confirm the chemical structure. swgdrug.orgresearchgate.net

Other physical and chemical tests , such as melting point determination. swgdrug.org

A Certificate of Analysis (CoA) is provided with the reference standard, which documents the results of these characterization studies and certifies the purity of the material. caymanchem.com For this compound hydrochloride, reference standards are available with a stated purity of ≥98%. caymanchem.com

| Property | Value |

|---|---|

| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride |

| CAS Number | 2980-07-6 |

| Molecular Formula | C₁₈H₂₄ClNO₂ |

| Molecular Weight | 321.8 g/mol |

| Appearance | White powder |

| Melting Point | Not Determined |

Regulatory and Legal Status

Established Synthetic Routes for this compound

The primary and most established method for synthesizing this compound is through reductive amination. nih.gov This common organic reaction involves the condensation of a ketone with an amine to form an imine intermediate, which is then reduced to the desired secondary amine.

In the case of this compound, the key precursors are 3,4-dimethoxyphenylacetone (B57033) (also known as 3,4-dimethoxy-phenyl-2-propanone) and benzylamine (B48309). The reaction proceeds by mixing these two precursors, often in a solvent such as ethanol. The initial step is the formation of the corresponding imine. This intermediate is typically not isolated and is reduced in situ. A common reducing agent for this step is sodium borohydride (B1222165) (NaBH₄). nih.gov The reaction is generally stirred for a period ranging from 30 minutes to a few hours until completion, which can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). nih.gov

Following the reduction, a workup procedure is necessary to isolate and purify the product. This usually involves partitioning the reaction mixture between an organic solvent (like dichloromethane) and water. The organic layer containing the product is then separated, and the aqueous layer may be extracted further to maximize the yield. nih.gov The final product can be isolated as a free base or converted to a salt, such as a hydrochloride salt, for improved stability and handling. caymanchem.com

A detailed example of a similar synthesis, producing N-benzyl-N-methyl-3,4-dimethoxyphenethylamine, highlights the use of catalytic hydrogenation. google.com In this variation, 3,4-dimethoxyphenethylamine (B193588) is reacted with benzaldehyde (B42025) and formaldehyde (B43269) in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This one-pot reaction proceeds at room temperature and slightly elevated pressure to yield the N-benzylated product, which is then precipitated as a hydrobromide salt. google.com

Table 1: Established Synthetic Route for N-benzyl-phenethylamine Analogs via Reductive Amination nih.gov

| Precursor 1 | Precursor 2 | Reagent(s) | Solvent | Reaction Time | Key Steps |

| Phenethylamine (B48288) Hydrochloride | Substituted Benzaldehyde | Triethylamine (Et₃N), Sodium Borohydride (NaBH₄) | Ethanol (EtOH) | 30 min - 3 hr | 1. Imine formation |

| 2. In situ reduction |

Exploration of Alternative Synthetic Pathways for this compound Analogs

Research into the synthesis of phenethylamine analogs has explored various alternative pathways to create diverse molecular structures. While direct alternative syntheses for this compound are not extensively documented in mainstream literature, methods used for structurally related N-benzyl phenethylamines can be considered. These alternative routes often focus on creating different substitution patterns on both the phenethylamine core and the N-benzyl group to investigate structure-activity relationships. nih.govacs.org

One area of exploration involves the use of different catalytic systems for reductive amination. For instance, gold catalysts supported on various metal oxides (e.g., TiO₂, CeO₂) have been investigated for the reductive amination of ketones like cyclohexanone (B45756) and propiophenone (B1677668) with benzylamine. researchgate.net These studies show that the choice of catalyst and support material can significantly influence the reaction's yield and selectivity, offering a potential avenue for optimizing the synthesis of N-benzylphenethylamines. researchgate.net Similarly, ruthenium complexes have been used to catalyze the reductive amination of acetophenone, demonstrating the versatility of transition metal catalysts in this type of transformation. sioc-journal.cn

Another approach involves multi-step sequences starting from different precursors. For example, syntheses of related pharmaceutical compounds sometimes employ Williamson ether synthesis to construct phenyl ether linkages or utilize SNAr reactions to introduce amine functionalities onto aromatic rings. beilstein-journals.org These methods, while more complex, offer flexibility in constructing highly functionalized analogs that may not be accessible through direct reductive amination.

The synthesis of N-benzyl substituted tryptamines, which are structurally related to phenethylamines, also provides insight into alternative strategies. These syntheses highlight how different substituents on the N-benzyl ring can be introduced to modulate the compound's properties, a strategy that is directly applicable to the this compound scaffold. acs.org

Table 2: Comparison of Catalytic Systems for Reductive Amination

| Catalyst System | Ketone Substrate | Amine Substrate | Conditions | Yield/Selectivity | Reference |

| 4 wt% Au/CeO₂/TiO₂ | Cyclohexanone | Benzylamine | 100°C, 30 bar H₂ | 79% yield | researchgate.net |

| RuCl₂(PPh₃)₃ / α-amino substituted benzimidazole | Acetophenone | Ammonium Formate | 85°C | Good catalytic activity | sioc-journal.cn |

Characterization of Synthetic Intermediates and Reaction Byproducts

The characterization of intermediates and byproducts is crucial for confirming the structure of the target compound and ensuring its purity. In the synthesis of this compound and its analogs, the primary intermediate is the imine formed from the condensation of the ketone and amine precursors. nih.gov While often not isolated, its formation can be tracked by spectroscopic methods.

The final product and any potential impurities are typically characterized using a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating components of a reaction mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns. It is frequently used to confirm the identity of the desired product and to detect any byproducts or unreacted starting materials. nih.gov For instance, the analysis of illicit methamphetamine synthesis has led to the characterization of impurities like alpha-benzyl-N-methylphenethylamine (BNMPA), a compound structurally related to the title compound, demonstrating the utility of GC-MS in identifying synthesis-related substances. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Chemical shifts, splitting patterns, and integration values are used to confirm the connectivity of atoms within the molecule. For example, the ¹H-NMR spectrum of a related compound, N-benzyl-N-methyl-3,4-dimethoxyphenethylamine, shows characteristic signals for the methyl, methylene, and aromatic protons, allowing for unambiguous structure confirmation. google.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups. The disappearance of the ketone C=O stretch from the starting material and the appearance of C-N and N-H stretches in the product can monitor reaction progress.

Common byproducts in reductive amination reactions can include unreacted starting materials, the alcohol resulting from the reduction of the ketone precursor (e.g., 1-(3,4-dimethoxyphenyl)-2-propanol), and potentially over-alkylated or other side-products depending on the specific reagents and conditions used. Careful purification, often by column chromatography or recrystallization, is necessary to remove these impurities. nih.gov

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of compounds | Retention time, mass spectrum, molecular weight, fragmentation pattern | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Chemical environment of nuclei (¹H, ¹³C), molecular connectivity | google.comnih.gov |

| Melting Point | Purity assessment | A sharp melting point range indicates high purity | nih.gov |

Receptor Binding Affinity Profiling of this compound

Comprehensive receptor binding affinity data for this compound is not available in peer-reviewed literature. While studies on structurally related N-benzylated phenethylamines and dimethoxyamphetamine isomers are documented, providing a general context for this class of compounds, specific binding constants (Kᵢ) for the title compound have not been determined or published. wikipedia.orgnih.govacs.org

Monoamine Transporter Interactions (e.g., DAT, SERT, NET)

There are no specific data available from in vitro binding assays to quantify the affinity of this compound for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). Research on its parent compound, 3,4-dimethoxyamphetamine (3,4-DMA), suggests it does not bind to monoamine transporters, but the addition of the N-benzyl group could alter this profile. wikipedia.org However, without direct experimental evidence, its interaction with these transporters remains uncharacterized.

Serotonin Receptor Subtype Affinities

Specific binding affinities of this compound for any serotonin (5-HT) receptor subtypes, such as 5-HT₂ₐ, 5-HT₂C, or 5-HT₁ₐ, have not been reported. The N-benzyl moiety is known to often increase the affinity of phenethylamines for the 5-HT₂ₐ receptor, a key target for many psychoactive compounds. nih.govacs.org However, no empirical data exists to confirm or quantify this effect for this compound.

Adrenergic Receptor Subtype Affinities

There is no published data detailing the binding profile of this compound at adrenergic receptor subtypes (e.g., α₁, α₂). Therefore, its potential affinity for these receptors is currently unknown.

Neurotransmitter Uptake and Release Modulation by this compound

The functional effects of this compound on neurotransmitter dynamics have not been characterized in the scientific literature.

In Vitro Studies on Synaptosomal Preparations

No studies using synaptosomal preparations to investigate the effects of this compound on the uptake or release of monoamine neurotransmitters (dopamine, serotonin, norepinephrine) could be located. Such experiments are crucial for determining whether a compound acts as a transporter inhibitor, a substrate-releaser, or has no effect. nih.gov

Cellular Models of Neurotransmitter Dynamics

Investigations using cellular models, such as transfected cell lines expressing specific monoamine transporters or receptors, to study the functional consequences of this compound exposure are absent from the public record. These types of studies would be necessary to determine its potency and efficacy as an agonist, antagonist, or modulator at its potential molecular targets.

Enzymatic Interactions and Inhibition Studies (e.g., Monoamine Oxidase, Cytochrome P450)

The enzymatic profile of this compound, particularly its interactions with key metabolic enzymes such as Monoamine Oxidase (MAO) and the Cytochrome P450 (CYP450) superfamily, is crucial for understanding its pharmacological and toxicological characteristics. While direct and comprehensive research on the enzymatic inhibition and interaction of this compound is limited in publicly available scientific literature, valuable insights can be inferred from the analysis of its structural components—the N-benzyl group and the 3,4-dimethoxyamphetamine core—and the known metabolic pathways of related compounds.

Monoamine Oxidase (MAO) Interactions

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of various endogenous and exogenous amines, playing a critical role in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Amphetamine and its derivatives are known to interact with MAO, with some acting as inhibitors. The presence of a methyl group on the α-carbon of the phenethylamine backbone can shift a compound from being a MAO substrate to a MAO inhibitor ncats.io.

The N-benzyl substitution is a feature found in several known MAO-B inhibitors nih.govnih.gov. This suggests that this compound has the potential to exhibit inhibitory activity towards MAO, particularly the MAO-B isoform. However, without direct experimental data, the specific inhibitory constants (IC50 or Ki) remain undetermined. The interaction would likely be influenced by the steric and electronic properties of the entire molecule.

Table 1: Potential Interactions of this compound with Monoamine Oxidase Isoforms

| Enzyme | Potential Interaction | Rationale based on Structural Analogs |

| MAO-A | Possible weak inhibitor or substrate | Amphetamine derivatives can inhibit MAO-A ncats.io. |

| MAO-B | Potential inhibitor | The N-benzyl group is present in known MAO-B inhibitors nih.govnih.gov. |

Note: This table is based on theoretical potential due to the absence of direct experimental data for this compound.

Cytochrome P450 (CYP450) Interactions

The Cytochrome P450 enzymes are a major group of enzymes involved in the metabolism of a vast array of drugs and xenobiotics. The metabolism of amphetamine-like substances is often mediated by various CYP isoforms.

Studies on structurally related N-benzyl-substituted phenethylamines have demonstrated that these compounds are metabolized by a range of CYP enzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP2D6 mdpi.com. This broad metabolic profile suggests that this compound is likely a substrate for multiple CYP isoforms.

Furthermore, the core structure, 3,4-dimethoxyamphetamine (3,4-DMA), is structurally similar to 3,4-methylenedioxymethamphetamine (MDMA). MDMA is a known time-dependent inhibitor of CYP2D6 nih.govnih.gov. This mechanism-based inhibition is a critical factor in the pharmacokinetics and potential for drug-drug interactions of MDMA. A case report involving the co-ingestion of 3,4-DMA and MDMA noted the absence of typical CYP2D6 metabolites of MDMA, suggesting a potential inhibitory interaction of 3,4-DMA with this enzyme nih.gov. Given these findings, it is plausible that this compound could also act as an inhibitor of CYP2D6.

The N-benzyl moiety itself is a structural feature in compounds known to inhibit other CYP isoforms, such as CYP2C19. Therefore, this compound may exhibit a complex pattern of interactions with the CYP450 system, potentially acting as both a substrate and an inhibitor of various isoforms.

Table 2: Potential Interactions of this compound with Cytochrome P450 Isoforms

| Enzyme | Potential Interaction | Rationale based on Structural Analogs |

| CYP1A2 | Substrate | Metabolism of other N-benzylphenethylamines mdpi.com. |

| CYP2B6 | Substrate | Metabolism of other N-benzylphenethylamines mdpi.com. |

| CYP2C9 | Substrate | Metabolism of other N-benzylphenethylamines mdpi.com. |

| CYP2C19 | Substrate / Potential Inhibitor | Metabolism of other N-benzylphenethylamines mdpi.com; N-benzyl group in known inhibitors. |

| CYP2D6 | Substrate / Potential Inhibitor | Structural similarity to MDMA, a known inhibitor nih.govnih.gov; interaction of 3,4-DMA with MDMA metabolism nih.gov. |

| CYP3A4 | Substrate | A major drug-metabolizing enzyme. |

Note: This table is based on theoretical potential and extrapolation from related compounds in the absence of direct experimental data for this compound.

Impact of N-Substitution on Pharmacological Profile

The substitution at the nitrogen atom of the phenethylamine backbone is a critical determinant of pharmacological activity. Early research into N-alkylation with simple substituents like methyl or ethyl groups on phenethylamines consistently demonstrated a significant reduction in activity at serotonin receptors compared to their primary amine counterparts. nih.govnih.gov This initial trend suggested that any substitution on the nitrogen was detrimental to the desired receptor interactions.

However, the discovery that N-benzyl substitution could dramatically alter this trend marked a significant shift in understanding phenethylamine SAR. Unlike small alkyl groups, the introduction of a larger, aromatic benzyl (B1604629) moiety can confer a substantial increase in both binding affinity and functional activity, particularly at the 5-HT₂A receptor. nih.gov This enhancement is not uniform and is highly dependent on the substitution pattern of the benzyl ring itself. For instance, adding a 2-methoxy group to the N-benzyl substituent was found to be particularly effective in improving both binding affinity and functional activation of 5-HT₂A receptors for phenethylamines like 2C-I (4-iodo-2,5-dimethoxyphenethylamine). nih.gov

The N-benzyl group is thought to engage with specific residues within the receptor's binding pocket, providing additional anchor points that are not accessible to primary amines or simple N-alkyl derivatives. wikipedia.org This interaction can lead to exceptionally potent compounds. The N-2-methoxybenzyl (NBOMe) derivatives of the 2C-series of phenethylamines, for example, are known to be extremely potent 5-HT₂A receptor agonists. wikipedia.org The addition of the N-benzyl group can also influence selectivity. Studies on a series of N-benzyl phenethylamines showed that while most compounds were generally 5-HT₂A-selective, the degree of selectivity over the 5-HT₂C receptor varied based on the substituents on both the phenethylamine and the N-benzyl portions of the molecule. nih.gov

Role of the Dimethoxy Moiety in Receptor Interactions

The position of the methoxy (B1213986) groups on the phenyl ring is a cornerstone of phenethylamine pharmacology. The 2,5-dimethoxy substitution pattern is a well-established motif for potent agonist activity at the 5-HT₂A receptor. nih.gov This arrangement is present in numerous classical psychedelic phenethylamines, including the highly potent DOx series (e.g., DOM, DOI, DOB). nih.govcaymanchem.com The 2,5-dimethoxy motif appears crucial for high-affinity binding and functional activation at this receptor. Research has shown that removing either the 2- or 5-methoxy group from potent 2,5-dimethoxy phenethylamines like 2C-B and DOB leads to a modest decrease in in-vitro binding affinity and potency, with the removal of the 2-methoxy group being more impactful. nih.gov

In contrast, the 3,4-dimethoxy substitution pattern, as found in this compound, generally results in a significantly different pharmacological profile. The parent compound, 3,4-dimethoxyamphetamine (3,4-DMA), exhibits a much lower affinity for the rat 5-HT₂A receptor (Ki = 43,300 nM) compared to its 2,5-dimethoxy isomer (2,5-DMA; Ki = 5,200 nM) and especially compared to potent 2,5-dimethoxy derivatives like DOM (Ki = 100 nM). wikipedia.org This suggests that the 3,4-positioning of the methoxy groups is less optimal for engaging the key interactive sites of the 5-HT₂A receptor compared to the 2,5-pattern. However, the 3,4-dimethoxyphenyl moiety has been identified as a useful pharmacophore in other contexts, such as in the development of agents with dual cholinesterase and amyloid aggregation inhibition properties. mdpi.comontosight.ai

While direct binding data for this compound is not extensively published, the low intrinsic affinity of its parent compound (3,4-DMA) for the 5-HT₂A receptor suggests that the N-benzyl group would need to contribute substantially to overcome this initial deficit to produce a high-affinity ligand.

Stereochemical Influences on Molecular Activity

The presence of a methyl group at the alpha-carbon of the ethylamine (B1201723) side chain in this compound creates a chiral center. This means the compound exists as two non-superimposable mirror images, or enantiomers: (R)-N-benzyl-3,4-dimethoxyamphetamine and (S)-N-benzyl-3,4-dimethoxyamphetamine. nih.govncats.ionih.gov It is widely recognized in pharmacology that stereochemistry can have a profound impact on a drug's biological activity, as the three-dimensional arrangement of a molecule dictates how it fits into a chiral receptor binding site.

While specific studies isolating and characterizing the individual enantiomers of this compound are scarce in publicly available literature, the principle of stereoselectivity is well-documented for related phenethylamines. For instance, the enantiomers of 3,4-methylenedioxymethamphetamine (MDMA) have been separated and shown to have different effects on oxidative stress in rat liver, with the (R)-enantiomer being primarily responsible for the depletion of hepatic glutathione. nih.gov This demonstrates that biological systems can differentiate between the enantiomers of a closely related 3,4-substituted phenethylamine.

For amphetamine derivatives that are potent 5-HT₂A agonists, the (R)-enantiomer is typically the more active isomer. This stereopreference is a consistent finding across this class of compounds. Given this established trend, it is highly probable that the (R)- and (S)-enantiomers of this compound also exhibit different pharmacological profiles, with one enantiomer likely possessing significantly higher affinity and/or efficacy at its target receptors than the other. ncats.io Without direct experimental data, however, the precise nature and magnitude of this stereoselectivity for this compound remain speculative. The compound is often supplied as a racemic mixture, containing equal parts of both enantiomers. nih.govnih.gov

Comparative Analysis with Benchmark Phenethylamine Derivatives

To contextualize the SAR of this compound, it is useful to compare its structural components to those of well-characterized phenethylamine derivatives.

The most striking difference arises from the position of the methoxy groups. As noted, the 3,4-dimethoxy arrangement of the parent amine, 3,4-DMA, confers a very low affinity for the 5-HT₂A receptor. wikipedia.org This is in stark contrast to benchmark 2,5-dimethoxyamphetamines like DOM, DOB, and DOI, which are known for their high affinity and potent agonism at this receptor. caymanchem.comresearchgate.net The substitution at the 4-position of the 2,5-dimethoxy scaffold is a key modulator of potency; small lipophilic groups like methyl (in DOM) or halogens (in DOB and DOI) significantly enhance potency compared to the unsubstituted 2,5-DMA. researchgate.net

The N-benzyl group on this compound represents another major structural feature. While simple N-methylation (as in MDMA) or a primary amine (as in MDA) are common, the N-benzyl group is a bulkier substituent. In the 2,5-dimethoxy series, adding an N-benzyl group (particularly an N-(2-methoxy)benzyl group) can increase 5-HT₂A receptor affinity and potency by orders of magnitude over the parent primary amine. nih.gov For example, 25I-NBOMe is reported to be up to 16 times more active than its parent compound, 2C-I.

The table below presents binding affinity data for related phenethylamine derivatives, illustrating the impact of these structural variations.

Interactive Data Table: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

| Compound | 5-HT₂A | 5-HT₁A | Notes |

| 3,4-DMA | 43,300 | 64,600 | Low affinity at 5-HT₂A. wikipedia.org |

| 2,5-DMA | 5,200 | >10,000 | Higher affinity than 3,4-DMA. wikipedia.org |

| DOM | 100 | - | 4-Methyl group greatly increases affinity. wikipedia.org |

| PMA | 33,600 | - | para-Methoxyamphetamine. wikipedia.org |

| 2C-B | - | - | Benchmark 2,5-dimethoxy-4-bromo-phenethylamine. nih.gov |

| 2C-I | - | - | Benchmark 2,5-dimethoxy-4-iodo-phenethylamine. nih.gov |

Note: Data is compiled from various studies and receptor sources (e.g., rat) and should be used for comparative illustration. A hyphen (-) indicates data not specified in the sources.

Advanced Preclinical Mechanistic Investigations of N Benzyl 3,4 Dimethoxyamphetamine

Cellular Electrophysiological Studies

Direct and specific cellular electrophysiological studies on N-benzyl-3,4-dimethoxyamphetamine, such as patch-clamp analyses of its effects on specific ion channels, are not extensively documented in publicly available scientific literature. However, the electrophysiological consequences of this compound can be inferred from the well-established pharmacology of the N-benzylphenethylamine class, which are potent agonists at the serotonin (B10506) 5-HT2A receptor. nih.govnih.govnih.govresearchgate.net

Activation of the 5-HT2A receptor, a G-protein coupled receptor, initiates a cascade of intracellular events that ultimately modulate the activity of various ion channels, leading to changes in neuronal excitability. For instance, studies on related N-benzyl-5-methoxytryptamines have utilized intracellular Ca2+ mobilization as a measure of functional activity, an event intrinsically linked to the electrophysiological state of the cell. nih.govresearchgate.net

The potency of N-benzylphenethylamines at the 5-HT2A receptor is a key determinant of their electrophysiological impact. The affinity (Ki) and functional potency (EC50) of several related compounds at the human 5-HT2A receptor are presented below, illustrating the structure-activity relationships within this class. The data suggests that the 3,4-dimethoxy substitution pattern of the target compound would place it within the spectrum of potent 5-HT2A agonists. A study in adult zebrafish has indicated that 3,4-dimethoxy derivatives of N-benzyl-2-phenylethylamines are generally less potent in inducing behavioral effects compared to their 2,4-dimethoxy counterparts, a finding that aligns with in vitro 5-HT2A receptor activation data. biorxiv.org

Table 1: 5-HT2A Receptor Binding Affinities and Functional Potencies of Selected N-Benzylphenethylamines

| Compound | Ki (nM) at human 5-HT2A | EC50 (nM) for IP-1 Production | Efficacy (% of 5-HT) |

|---|---|---|---|

| 25D-NBOMe | 1.1 | 0.5 | 95.1 |

| 25E-NBOMe | 0.7 | 0.8 | 85.9 |

| 25H-NBOMe | 39.8 | 41.7 | 93.9 |

| 25I-NBOH | 0.4 | 1.5 | 92.4 |

| 25N-NBOMe | 0.5 | 1.1 | 89.6 |

Data sourced from a study on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines. nih.gov

Gene Expression and Proteomic Analysis in Response to this compound

As of the current body of scientific literature, there are no specific studies that have investigated the alterations in gene expression or the proteomic profile of cells or tissues in response to the administration of this compound. Consequently, there is no available data to report on these specific preclinical mechanistic aspects for this compound.

Intracellular Signaling Pathway Modulation

The primary mechanism for the modulation of intracellular signaling pathways by this compound and related compounds is through their potent agonism at 5-HT2A receptors. nih.govnih.govnih.govacs.org The 5-HT2A receptor is canonically coupled to the Gq/11 family of G-proteins.

Upon agonist binding, the activated Gq/11 protein stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Inositol Trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ concentration is a key signaling event that can be experimentally measured to determine the functional activity of 5-HT2A agonists. nih.govresearchgate.net

Diacylglycerol (DAG): DAG remains in the cell membrane and, in conjunction with the increased Ca2+, activates protein kinase C (PKC). Activated PKC can then phosphorylate a wide array of cellular proteins, thereby modulating their activity and leading to downstream cellular responses.

A common method to quantify the functional activation of the 5-HT2A receptor signaling pathway is the inositol phosphate (B84403) (IP) turnover assay. Specifically, measuring the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, serves as a robust indicator of receptor activation. nih.gov The table below presents the functional potency (EC50) and efficacy of various N-benzylphenethylamines in an IP-1 functional assay, which directly reflects their ability to modulate this intracellular signaling pathway.

Table 2: Functional Potency and Efficacy of N-Benzylphenethylamines at the Human 5-HT2A Receptor via IP-1 Production

| Compound | EC50 (nM) | Efficacy (% of 5-HT) |

|---|---|---|

| 25D-NBOMe | 0.5 | 95.1 |

| 25E-NBOMe | 0.8 | 85.9 |

| 25H-NBOMe | 41.7 | 93.9 |

| 25I-NBOH | 1.5 | 92.4 |

| 25N-NBOMe | 1.1 | 89.6 |

| DOM | 39.8 | 90.8 |

This data illustrates the modulation of the PLC/IP3 signaling pathway by measuring a downstream product, IP-1. nih.gov

Future Directions and Unaddressed Research Questions in N Benzyl 3,4 Dimethoxyamphetamine Scholarship

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant frontier in the study of N-benzyl-3,4-dimethoxyamphetamine lies in the application of multi-omics technologies. To date, a comprehensive mechanistic understanding of its effects at a molecular level is lacking. Future research should prioritize the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of its biological impact.

Genomic and Transcriptomic Analyses: Investigating changes in gene expression in response to exposure to this compound can reveal the cellular pathways and regulatory networks it perturbs.

Proteomic and Metabolomic Profiling: Analyzing alterations in protein expression and metabolite profiles can provide direct insights into the functional consequences of the compound's activity and its metabolic fate within a biological system.

While no specific multi-omics studies on this compound have been published, research on related phenethylamine (B48288) derivatives suggests that such approaches can elucidate mechanisms of action and identify potential biomarkers of exposure. The application of these high-throughput techniques would represent a significant leap forward in characterizing the compound's complete biological signature.

Novel Synthetic Approaches for this compound and Derivatives

The synthesis of this compound and its derivatives is a crucial aspect of its study, enabling the production of reference standards for analytical purposes and facilitating the exploration of structure-activity relationships. While classical synthetic routes exist for amphetamine-like compounds, future research should focus on developing more efficient, stereoselective, and scalable methods.

One established method for synthesizing related N-benzylamphetamine derivatives involves the reductive amination of a corresponding phenylacetone (B166967) with benzylamine (B48309). For instance, the synthesis of N-benzyl-3,4-methylenedioxyamphetamine (MDBZ) utilizes this approach. A similar strategy could be employed for this compound, starting from 3,4-dimethoxyphenylacetone (B57033).

Future synthetic explorations could include:

Enantioselective Synthesis: Developing methods to selectively synthesize the (R)- and (S)-enantiomers of this compound is critical for investigating their differential biological activities.

Flow Chemistry: The application of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds.

Combinatorial Synthesis: The generation of a library of derivatives with varied substituents on both the benzyl (B1604629) and phenethylamine moieties would be invaluable for structure-activity relationship studies.

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| 3,4-Dimethoxyphenylacetone | Benzylamine | Reductive Amination | This compound |

Methodological Advancements in Analytical Detection and Characterization

The accurate and sensitive detection of this compound is paramount for forensic and research applications. Current analytical methods for designer drugs heavily rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

A study on the analytical characterization of N-(ortho-methoxybenzyl)-3,4-dimethoxyamphetamine, a closely related compound, provides valuable data. The electron ionization (EI) mass spectrum of this analog shows characteristic fragmentation patterns that can aid in the identification of this compound.

Future methodological advancements should aim to:

Develop High-Resolution Mass Spectrometry (HRMS) Methods: HRMS offers superior selectivity and the ability to determine the elemental composition of unknown compounds, which is crucial for the identification of novel derivatives.

Explore Novel Sample Preparation Techniques: The development of more efficient and selective extraction and pre-concentration methods from complex matrices will enhance the sensitivity of detection.

Utilize Spectroscopic Techniques: In-depth analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy will provide unambiguous structural elucidation. Data from a monograph by the Drug Enforcement Administration provides ¹H NMR data for N-benzyl-3,4-DMA HCl in D₂O.

Implement Chemometric Approaches: The use of statistical and mathematical methods to analyze complex analytical data can help in differentiating between closely related isomers and in identifying patterns for classification.

| Analytical Technique | Application | Key Findings/Future Directions |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Development of methods with improved chromatographic resolution for isomeric separation. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-throughput screening and confirmation | Application of tandem and high-resolution mass spectrometry for enhanced specificity and sensitivity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Detailed 1D and 2D NMR studies to confirm connectivity and stereochemistry. |

| Infrared (IR) Spectroscopy | Functional group identification | Comparison of spectral data with reference standards for confirmation. |

Exploration of Specific Molecular Target Interactions

Understanding how this compound interacts with specific molecular targets is fundamental to elucidating its pharmacological profile. Based on its structural similarity to other phenethylamines, it is hypothesized to interact with monoamine transporters and receptors, particularly serotonin (B10506) receptors.

Studies on N-benzylated phenethylamines have shown that the N-benzyl group can significantly influence affinity and selectivity for serotonin 5-HT₂A and 5-HT₂C receptors. The nature and position of substituents on the benzyl ring play a crucial role in modulating this interaction.

Future research in this area should include:

Receptor Binding Assays: Conducting comprehensive binding studies across a panel of monoamine receptors (e.g., serotonin, dopamine (B1211576), norepinephrine) to determine the affinity profile of this compound.

Functional Assays: Investigating the functional activity of the compound at its target receptors to determine whether it acts as an agonist, antagonist, or partial agonist.

Molecular Modeling and Docking Studies: Utilizing computational methods to predict and visualize the binding mode of this compound within the binding pockets of its target proteins. This can guide the design of new derivatives with altered selectivity and potency.

In Vitro and In Vivo Metabolism Studies: Identifying the metabolic pathways and major metabolites of the compound to better understand its pharmacokinetic profile.

While direct experimental data on the molecular target interactions of this compound is scarce, the existing literature on analogous compounds provides a strong rationale for focusing on the serotonergic system in future investigations.

Q & A

Q. What are the recommended analytical methods for structural confirmation and purity assessment of N-benzyl-3,4-dimethoxyamphetamine?

To confirm the structure and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Mass Spectrometry (MS): Electron ionization (EI-MS) can confirm the molecular ion peak and fragmentation pattern. For example, NIST provides reference spectra for structurally related phenethylamines (e.g., MDMA and MDA analogs), which can guide interpretation .

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for verifying substituent positions (e.g., methoxy and benzyl groups). The IUPAC Standard InChIKey (ANOUKFYBOAKOIR-UHFFFAOYSA-N) for 3,4-dimethoxyphenethylamine derivatives can aid in spectral matching .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection ( nm) is recommended for purity assessment, as validated for similar compounds in forensic analyses .

Q. How can researchers design a preliminary pharmacological screening protocol for this compound?

A tiered approach is advised:

Receptor Binding Assays: Screen for affinity at serotonin (5-HT, 5-HT), dopamine (D), and norepinephrine transporters (NET) using radioligand displacement assays. For example, Montgomery et al. (2007) demonstrated methodology for MDMA analogs, which can be adapted .

Functional Activity: Use cell-based assays (e.g., cAMP accumulation or calcium flux) to assess agonist/antagonist activity.

Metabolic Stability: Evaluate hepatic metabolism using human liver microsomes and LC-MS/MS to identify major metabolites.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported receptor binding affinities for N-substituted dimethoxyamphetamines?

Discrepancies in binding data often arise from differences in assay conditions or isomer composition. To address this:

- Isomer-Specific Analysis: Separate enantiomers using chiral chromatography (e.g., Chiralpak AD-H column) and test each isomer individually, as optical isomers may exhibit divergent pharmacological profiles .

- Standardized Assay Conditions: Adopt uniform buffer systems (e.g., Tris-HCl at pH 7.4) and cell lines (e.g., HEK-293 expressing human receptors) to minimize variability.

- Meta-Analysis: Compare datasets using statistical tools (e.g., Cohen’s for effect size) to identify outlier studies. Reference Baggott et al. (2010) for best practices in hallucinogen receptor studies .

Q. How can researchers differentiate the metabolic pathways of this compound from its non-benzylated analogs?

- In Vitro Metabolism: Incubate the compound with cytochrome P450 isoforms (CYP2D6, CYP3A4) and quantify metabolites via LC-HRMS. Benzyl group oxidation (to benzaldehyde or benzoic acid derivatives) is a likely pathway distinct from non-benzylated analogs .

- Isotopic Labeling: Synthesize C-labeled N-benzyl derivatives to track metabolic fate in rodent models.

- Comparative Studies: Contrast results with data from 3,4-dimethoxyamphetamine (DMPEA) to identify benzyl-specific pathways .

Methodological Challenges and Solutions

Q. What chromatographic techniques optimize separation of this compound isomers?

| Technique | Conditions | Resolution |

|---|---|---|

| Chiral HPLC | Chiralcel OD-H column, hexane:isopropanol (90:10), 1 mL/min | for enantiomers |

| HILIC-MS | Acquity BEH Amide column, ACN:HO (95:5) with 0.1% formic acid | Separates positional isomers |

| 2D-LC | First dimension: C18; Second dimension: Phenyl-Hexyl | Resolves geometric isomers |

Q. How should researchers address discrepancies in neurotoxicity profiles between in vitro and in vivo studies?

- Dose-Response Calibration: Ensure in vitro concentrations align with physiologically relevant plasma levels observed in vivo.

- Blood-Brain Barrier (BBB) Models: Use co-cultures of endothelial cells and astrocytes to predict CNS penetration.

- Biomarker Validation: Measure glial fibrillary acidic protein (GFAP) and ubiquitin in rodent brain tissue post-administration to correlate with in vitro oxidative stress markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.